4-Chloro-2-(2-methylpropoxy)aniline
Overview
Description
4-Chloro-2-(2-methylpropoxy)aniline is a chemical compound that belongs to the class of chloroanilines . It is commonly used as an intermediate in the production of agrochemicals, pigments, and pharmaceuticals.
Molecular Structure Analysis
The molecular formula of 4-Chloro-2-(2-methylpropoxy)aniline is C10H14ClNO . It consists of 14 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Chlorine atom .Scientific Research Applications
- The compound’s structural features may influence its effectiveness against specific pests or pathogens. Scientists investigate its mode of action and potential applications in sustainable agriculture .
- Investigations focus on designing derivatives of CMPA that exhibit improved bioavailability, reduced toxicity, or enhanced therapeutic effects. Potential applications include antiviral, antibacterial, or anticancer agents .
- Researchers explore how CMPA derivatives contribute to the coloration of textiles, paints, and other materials. Understanding their stability and spectral characteristics is crucial for industrial applications .
- Scientists investigate the reactivity of CMPA-based monomers, their polymerization kinetics, and the resulting material properties. Applications range from biodegradable plastics to high-performance coatings .
- Toxicologists evaluate the impact of CMPA on aquatic organisms, soil microorganisms, and human health. Understanding its degradation pathways and potential risks informs environmental regulations and risk assessments .
- Investigations focus on optimizing reaction conditions, selectivity, and yield using CMPA-based catalysts. Applications span from fine chemical synthesis to green chemistry approaches .
Agrochemicals and Pesticides
Pharmaceuticals and Medicinal Chemistry
Dye and Pigment Synthesis
Material Science and Polymer Chemistry
Environmental Chemistry and Toxicology
Catalysis and Organic Synthesis
Safety and Hazards
properties
IUPAC Name |
4-chloro-2-(2-methylpropoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-7(2)6-13-10-5-8(11)3-4-9(10)12/h3-5,7H,6,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHIEYMGOJJTMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(2-methylpropoxy)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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